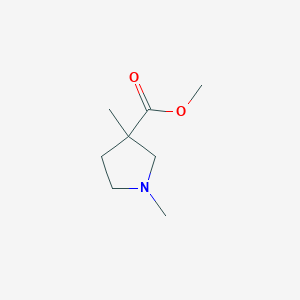![molecular formula C6H2Cl2N2S B175117 4,5-Dichlorothieno[2,3-d]pyrimidine CAS No. 137240-10-9](/img/structure/B175117.png)
4,5-Dichlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichlorothieno[2,3-d]pyrimidine is an organic compound belonging to the family of pyrimidine molecules. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the thieno[2,3-d]pyrimidine ring system.
Mechanism of Action
Target of Action
The primary target of 4,5-Dichlorothieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of glucose metabolism.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto the enzyme
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme suggests that it may affect the fatty acid biosynthesis pathway and the glucose metabolism pathway
Result of Action
It has been tested for itsin vitro antimicrobial activity on various bacteria and fungi . Among the synthesized compounds, some demonstrated significant antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in satisfactory amounts .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like triethylamine or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2-Chlorothieno[3,2-d]pyrimidine
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
Comparison: 4,5-Dichlorothieno[2,3-d]pyrimidine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4,5-dichlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGELLYDZWYBYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577889 |
Source


|
| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137240-10-9 |
Source


|
| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














